molecular formula C12H20N2S B4892332 1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine

1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine

Cat. No.: B4892332
M. Wt: 224.37 g/mol
InChI Key: DQCVIQSITMBYDZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The presence of the thiophene ring, a five-membered ring containing sulfur, adds to the compound’s unique chemical properties

Preparation Methods

The synthesis of 1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylthiophene, which is then functionalized to introduce the methyl group at the 2-position.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate dihaloalkane, such as 1,2-dichloroethane.

    Coupling Reaction: The final step involves coupling the 3-methylthiophene derivative with the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the thiophene derivative acts as the nucleophile and the piperazine ring as the electrophile.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically targets the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitrogen atoms in the piperazine ring or the sulfur atom in the thiophene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it useful in the development of new drugs.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperazine ring is a common motif in many pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

1-Ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: This compound has a benzyl group instead of the thiophene ring. It is known for its stimulant properties and is used in the development of psychoactive drugs.

    4-Methylpiperazine: This compound has a methyl group on the piperazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals.

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure. They are used in the synthesis of organic semiconductors and other materials.

The uniqueness of this compound lies in its combination of the piperazine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-3-13-5-7-14(8-6-13)10-12-11(2)4-9-15-12/h4,9H,3,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVIQSITMBYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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